Ethyl 2-(4-oxocyclohexyl)acetate
Overview
Description
Ethyl 2-(4-oxocyclohexyl)acetate is a chemical compound with the molecular formula C10H16O3 . It is also known by other names such as (4-Oxocyclohex-1-yl)acetic acid ethyl ester and Ethyl 2- (4-oxocyclohex-1-yl)ethanoate .
Synthesis Analysis
The synthesis of Ethyl 2-(4-oxocyclohexyl)acetate involves a reaction with hydrogen chloride in water and acetonitrile at 20°C for 2 hours . .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-oxocyclohexyl)acetate is represented by the formula C10H16O3 . The average mass of the molecule is 184.232 Da and the monoisotopic mass is 184.109940 Da .
Chemical Reactions Analysis
Esters, such as Ethyl 2-(4-oxocyclohexyl)acetate, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction, and to different esters through trans-esterification reactions .
Physical And Chemical Properties Analysis
Ethyl 2-(4-oxocyclohexyl)acetate is a liquid at 20°C . It has a specific gravity of 1.06 and a refractive index of 1.45 . The boiling point is 96°C at 0.1 mmHg .
Scientific Research Applications
Enantioselective Reduction
- Reduction with Baker's Yeast : Ethyl 2-(4-oxocyclohexyl)acetate has been used in enantioselective reductions, particularly by Baker's yeast. This process results in the creation of (2S)-trans-alcohols, (2S)-cis-alcohols, and the unaltered (1S)-ketones with high optical purity (Ganaha et al., 1998).
Synthesis of Oxindoles
- Desaturative Amination-Cyclization Approach : A method for oxindole synthesis utilizing ethyl 2-(2-oxocyclohexyl)acetates and primary amine building blocks has been developed. This approach involves a dual photoredox–cobalt manifold and has been applied to modify amino acids and pharmaceuticals (Caldora et al., 2021).
Green Chemistry in Pharmaceutical Education
- Suzuki Coupling Experiments : Ethyl 2-(4-oxocyclohexyl)acetate is relevant in educational settings, specifically in demonstrating green Suzuki coupling reactions. This experiment provides an opportunity for students to explore environmentally friendly synthetic methods and their applications in pharmaceutical chemistry (Costa et al., 2012).
Creation of Novel Compounds
- Synthesis of Diverse Chemical Structures : Research has shown that reactions involving ethyl 2-(2-oxocyclohexyl)acetate can lead to the creation of various novel compounds such as methanoindoloquinolines and methanoquinazolophthalazines. These compounds have been characterized using NMR spectroscopy and X-ray crystallography (Stájer et al., 2005).
Antimicrobial Applications
- Creation of Indazole Derivatives : Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate has been used in the synthesis of novel indazole bearing oxadiazole derivatives, with studies conducted to assess their antimicrobial activity (Ghelani et al., 2017).
Microbial Production of Ethyl Acetate
- Sustainable Alternatives in Production : Ethyl acetate, including ethyl 2-(4-oxocyclohexyl)acetate, is significant in the context of sustainable production methods. Research has explored microbial conversion of biomass-derived sugars into ethyl acetate as an environmentally friendly alternative to traditional methods (Zhang et al., 2020).
Crystal and Molecular Structure Studies
- Understanding Molecular Structures : Investigations into the crystal and molecular structures of compounds related to ethyl 2-(4-oxocyclohexyl)acetate have been conducted. These studies provide insights into the stability and interactions of these compounds, contributing to a deeper understanding of their chemical properties and potential applications (Kaur et al., 2012).
Enantioselective Synthesis
- Synthesis of Ethyl Homopepicolate : Research has demonstrated the high regioselectivity in the synthesis of ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate, which is further reduced to (R)-N-protected homopipecolate, a compound of interest in enantioselective synthesis (Karamé et al., 2011).
Discovery of Marine Fungus Compounds
- Marine Fungus Research : The ethyl acetate extract from the marine fungus Penicillium sp. led to the discovery of new compounds, demonstrating the potential of ethyl 2-(4-oxocyclohexyl)acetate in the exploration of marine natural products (Wu et al., 2010).
Polymerization in Green Chemistry
- Polymerization Applications : Ethyl 2-(4-oxocyclohexyl)acetate is relevant in the field of polymerization, particularly in the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx) using ethyl acetate as a green solvent. This research contributes to advancements in pharmaceutical compatibility and environmental sustainability (Vergaelen et al., 2020).
Safety And Hazards
Ethyl 2-(4-oxocyclohexyl)acetate is considered hazardous. It may cause drowsiness or dizziness, and serious eye irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
properties
IUPAC Name |
ethyl 2-(4-oxocyclohexyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNJFNLTFMAPQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506223 | |
Record name | Ethyl (4-oxocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-oxocyclohexyl)acetate | |
CAS RN |
58012-34-3 | |
Record name | Ethyl (4-oxocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(4-oxocyclohexyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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